

# Recoflavone in dry eye syndrome clinical trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

Get Quote

## Development Status & Timeline

| Development Aspect             | Details                                                                                         |
|--------------------------------|-------------------------------------------------------------------------------------------------|
| Drug Name                      | Recoflavone (DA-6034, GLH8NDE) [1] [2]                                                          |
| Drug Type                      | Small Molecule [1] [3]                                                                          |
| Highest Phase for Dry Eye      | Phase 3 (as of November 2023) [1]                                                               |
| Key Mechanism of Action        | NF-kappa B inhibition; Antioxidant; Suppression of MMP-9 and inflammatory cytokines [3] [4] [2] |
| Recent Clinical Trial Activity | Phase I trial completed in South Korea (Feb 2020); Phase II trial planned (Apr 2021) [2]        |

## Mechanism of Action and Experimental Evidence

**Recoflavone's** therapeutic potential is attributed to its multi-targeted anti-inflammatory and antioxidant effects. The proposed mechanism involves the suppression of the MAPK signaling pathway and inhibition of the transcriptional factor NF-kB [4].

## Detailed Experimental Protocol and Findings

A 2010 study investigated the therapeutic effect of DA-6034 in an experimentally-induced inflammatory dry eye model in rabbits [4].

- **Experimental Dry Eye Model:** Inflammation was induced in rabbit lacrimal glands by a single injection of the T-cell mitogen concanavalin A (Con A) [4].
- **Treatment Protocol:** DA-6034 was administered topically (eye drops) four times daily for six days, starting 24 hours after the Con A injection [4].
- **Assessed Parameters:**
  - **Tear Function:** Tear volume and tear breakup time (TBUT).
  - **Inflammatory Markers:** Levels of MMP-9 and cytokines (IL-8, TGF- $\beta$ 1) in lacrimal glands.
  - **Histological Evaluation:** Microscopic examination of tissue.
  - **In-Vitro Mechanism:** Using human corneal epithelial cells, researchers detected phosphorylated MAPKs (JNK, p38) and NF-kB via ELISA [4].
- **Key Results:**
  - DA-6034 **restored tear volume and improved TBUT** [4].
  - It **suppressed elevated levels of MMP-9, IL-8, and TGF- $\beta$ 1** in the lacrimal glands [4].
  - In human corneal epithelial cells, DA-6034 **attenuated the phosphorylation of JNK and p38 MAPK and inhibited NF-kB activation** in a concentration-dependent manner [4].

The diagram below summarizes the proposed signaling pathway and the mechanism of action of **Recoflavone** based on these experimental findings.



[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism of **Recoflavone** in suppressing ocular surface inflammation. **Recoflavone** inhibits the MAPK pathway (JNK, p38) and NF-κB activation, reducing production of inflammatory mediators and alleviating dry eye symptoms. [4]

## Clinical Development History and Future Outlook

**Recoflavone** has been investigated for other inflammatory conditions, though development for some has been discontinued.

| Indication         | Highest Phase | Status / Location                      | Key Dates / Organizations                                          |
|--------------------|---------------|----------------------------------------|--------------------------------------------------------------------|
| Dry Eye Syndromes  | Phase 3       | Active                                 | Status in the US as of Nov 2023 [1];<br>Developed by Dong-A ST [2] |
| Acute Gastritis    | Phase 3       | Status in the US as of<br>Oct 2010 [1] |                                                                    |
| Chronic Gastritis  | Phase 3       | Status in the US as of<br>Oct 2010 [1] |                                                                    |
| Crohn's Disease    | Discontinued  | [2]                                    |                                                                    |
| Ulcerative Colitis | Discontinued  | [2]                                    |                                                                    |

Recent clinical activity indicates ongoing interest. A Phase I trial in volunteers for a dry eye formulation was completed in South Korea in February 2020 (NCT04104997), and a Phase II trial (NCT04679883) was planned to begin in April 2021 [2].

## Conclusion for Researchers

In summary, **Recoflavone** represents a promising therapeutic candidate for Dry Eye Syndrome with a rational mechanism targeting the underlying inflammatory pathology. Its development progress to Phase III, supported by robust preclinical data, warrants close attention from the scientific and drug development community.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Recoflavone - Drug Targets, Indications, Patents [synapse.patsnap.com]
2. Recoflavone - Dong-A ST - AdisInsight - Springer [adisinsight.springer.com]
3. Recoflavone: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. The therapeutic effect of DA-6034 on ocular inflammation ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Recoflavone in dry eye syndrome clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541159#recoflavone-in-dry-eye-syndrome-clinical-trials]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com